Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Introduction of the Hexafluoro Group: The hexafluoro group can be introduced via a nucleophilic substitution reaction using hexafluoroacetone.
Acylation: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hexafluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: The compound can be used in the synthesis of advanced materials such as conductive polymers.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hexafluoro group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C20H20F6N2O3S |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-[(2-phenylacetyl)amino]propan-2-yl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20F6N2O3S/c1-4-13-11(2)32-16(15(13)17(30)31-3)28-18(19(21,22)23,20(24,25)26)27-14(29)10-12-8-6-5-7-9-12/h5-9,28H,4,10H2,1-3H3,(H,27,29) |
InChI Key |
URALGNZDKKWLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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